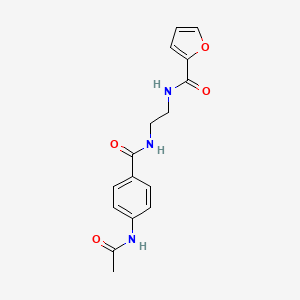

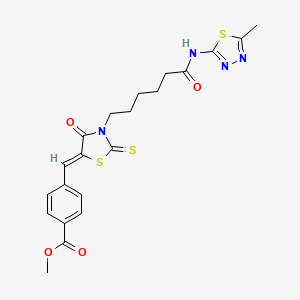

N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . These compounds are known to exhibit significant bioactivity, such as antimicrobial, antifungal, and antibacterial activities . They have also shown potential in the treatment of hyperlipidemia and breast cancer .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the use of simple procedures to prepare compounds containing functional groups known for their bioactivity . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting commercially available furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM), yielding the product in excellent yield (94%) at room temperature .Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry . The dihedral angle between furan and pyridine rings in N-(pyridin-2-ylmethyl)furan-2-carboxamide is 73.52(14)° .Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .科学的研究の応用

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This makes them a promising area of study in the development of new drugs.

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This includes the development of new antimicrobial compounds to treat multi-resistant illnesses .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Amides and Esters

Furan rings have been used in the synthesis of amides and esters under microwave-assisted conditions . This includes the production of N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate .

Inhibitors of Lethal Viruses

Furan-carboxamide derivatives have been studied as novel inhibitors of lethal viruses . This suggests potential applications in the development of antiviral drugs.

Biomass Conversion

Furfural, a compound derived from furan, is one of the 30 compounds produced by bio-refining biomass . It can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

作用機序

特性

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXMVAFMHBFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)

![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)

![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)

![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)

![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)

![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)